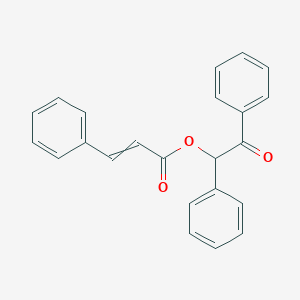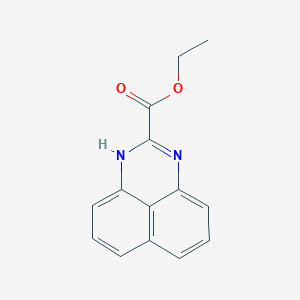
6-(4-Methylphenyl)naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalene sulfonates. This compound features a naphthalene moiety with a sulfonic acid group at the 2-position and a 4-methylphenyl group at the 6-position. It is a colorless, water-soluble solid that is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid typically involves the sulfonation of naphthalene followed by the introduction of the 4-methylphenyl group. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-2-sulfonic acid. This intermediate is then reacted with 4-methylphenylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale sulfonation reactors where naphthalene is treated with sulfuric acid. The subsequent steps involve purification and crystallization to obtain the final product with high purity. The process is optimized for yield and cost-effectiveness, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Methylphenyl)naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination and sodium hydroxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, naphthols, and substituted naphthalenes. These products are often used as intermediates in the synthesis of dyes and other organic compounds .
Applications De Recherche Scientifique
6-(4-Methylphenyl)naphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Acts as a fluorescent probe for studying protein conformations and interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(4-Methylphenyl)naphthalene-2-sulfonic acid involves its interaction with molecular targets such as proteins and enzymes. The compound can bind to specific sites on proteins, altering their conformation and activity. This interaction is often mediated by the sulfonic acid group, which can form hydrogen bonds and electrostatic interactions with amino acid residues .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2-sulfonic acid: Lacks the 4-methylphenyl group, making it less hydrophobic.
6-Hydroxy-2-naphthalenesulfonic acid: Contains a hydroxyl group instead of the 4-methylphenyl group, leading to different reactivity and applications.
6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Features both amino and hydroxyl groups, used in dye synthesis.
Uniqueness
6-(4-Methylphenyl)naphthalene-2-sulfonic acid is unique due to the presence of the 4-methylphenyl group, which enhances its hydrophobicity and alters its chemical reactivity. This makes it particularly useful in applications where increased hydrophobic interactions are desired, such as in the synthesis of certain dyes and pigments .
Propriétés
| 98260-22-1 | |
Formule moléculaire |
C17H14O3S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
6-(4-methylphenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C17H14O3S/c1-12-2-4-13(5-3-12)14-6-7-16-11-17(21(18,19)20)9-8-15(16)10-14/h2-11H,1H3,(H,18,19,20) |
Clé InChI |
ZVZNDLUZBLKCGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)


![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![2-{[Chloro(dimethyl)stannyl]sulfanyl}-N,N-diethylethan-1-amine](/img/structure/B14333742.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)



![3-[4-[1-(3-Aminopropyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]propan-1-amine](/img/structure/B14333772.png)
